molecular formula C13H16N2O3 B2711665 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol CAS No. 206558-30-7

4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol

Cat. No. B2711665
CAS RN: 206558-30-7
M. Wt: 248.282
InChI Key: SFPKQOVNNVTULM-UHFFFAOYSA-N
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Description

“4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol” is a chemical compound with the molecular weight of 248.28 . It is also known by its IUPAC name "4-[(4-acetyl-1-piperazinyl)carbonyl]phenol" . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol” is 1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol” is a solid compound . It has a molecular weight of 248.28 .

Scientific Research Applications

Enzymatic Oxidative Polymerization

A study by Kumbul et al. (2015) delved into the enzymatic oxidative polymerization of para-imine functionalized phenol derivatives using horseradish peroxidase. This process involves the synthesis of oligomers with phenolic functions, highlighting a potential route for developing bio-based polymeric materials with specific properties, such as high thermal stability and controlled molecular weight Kumbul et al., 2015.

Catalytic Activities and DNA Binding

El‐Gammal et al. (2021) characterized Schiff base complexes with catalytic, DNA binding, and antibacterial activities. These complexes, derived from phenolic compounds, show promise in various applications, including as models for oxidative enzymes, in antiviral research, and in exploring the structural basis for their biological activities El‐Gammal et al., 2021.

Adsorption Studies

Liu et al. (2010) investigated the adsorption properties of substituted phenols on activated carbon fibers. This research is crucial for understanding how phenolic compounds, including environmental contaminants, interact with adsorbent materials, potentially guiding the development of more effective water treatment technologies Liu et al., 2010.

Antioxidant and Radical Scavenging Activities

Research by Amarnath et al. (2004) highlighted the role of phenolic compounds as potent scavengers of toxic 1,4-dicarbonyl compounds. This study sheds light on the potential therapeutic applications of phenolic compounds in protecting against oxidative stress and related diseases Amarnath et al., 2004.

Synthesis of Functional Materials

Research into the synthesis of novel bifunctional poly-monomer materials, such as those described by Wei Ting et al. (2012), explores the potential of phenolic compounds in creating materials with specific functionalities. These materials have applications in various industries, including electronics and biotechnology Wei Ting et al., 2012.

Environmental and Biodegradation Studies

The degradation of environmental contaminants by microorganisms, as studied by Vallini et al. (2001), provides insight into the potential for using bioremediation techniques to address pollution. This research is vital for developing strategies to mitigate the impact of phenolic compounds on ecosystems Vallini et al., 2001.

properties

IUPAC Name

1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPKQOVNNVTULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol

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